2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

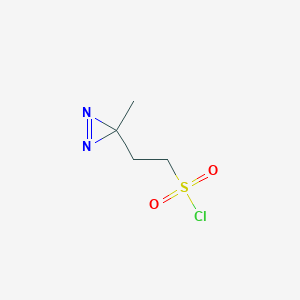

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H7ClN2O2S and a molecular weight of 182.63 g/mol . This compound is known for its unique structure, which includes a diazirine ring, making it valuable in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-methyl-3H-diazirin-3-yl)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The general reaction scheme is as follows:

2-(3-methyl-3H-diazirin-3-yl)ethanol+SOCl2→2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride+HCl+SO2

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring stringent control over reaction conditions to maintain product purity and yield.

化学反应分析

Types of Reactions

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

Catalysts: In some cases, catalysts like pyridine may be used to facilitate the reaction.

Major Products Formed

Sulfonamides: Formed when the sulfonyl chloride reacts with amines.

Sulfonate Esters: Formed when the sulfonyl chloride reacts with alcohols.

科学研究应用

Protein Interaction Studies

The primary application of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride lies in studying protein interactions within cellular environments. The compound's diazirine moiety allows it to undergo photoactivation under UV light, leading to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine and lysine residues. This capability enables researchers to capture transient protein-protein interactions that are often undetectable by traditional biochemical methods.

Labeling Techniques

In addition to protein interaction studies, this compound is employed in various labeling techniques. By utilizing its photo-crosslinking ability, scientists can label specific proteins within complex biological systems. This is particularly useful for tracking the dynamics of protein interactions and understanding their roles in cellular processes.

Insights into Disease Mechanisms

The ability to elucidate protein interactions also provides insights into disease mechanisms where these interactions may be disrupted. For instance, understanding how certain proteins interact can shed light on the pathways involved in diseases such as cancer or neurodegenerative disorders.

Case Studies and Research Findings

Numerous studies have utilized this compound to advance our understanding of protein dynamics:

- Study on Protein Interactions : A study demonstrated the effectiveness of using this compound for capturing transient interactions between signaling proteins in living cells. The researchers successfully identified novel interaction partners that were previously unknown.

- Labeling Techniques : Another research project applied this compound for labeling specific proteins involved in metabolic pathways, allowing for real-time observation of these proteins' behavior under different conditions.

作用机制

The mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .

相似化合物的比较

Similar Compounds

Uniqueness

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides additional reactivity compared to other diazirine compounds. This makes it particularly useful in applications requiring covalent modification of biomolecules.

生物活性

2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride, also known as S-Methyl-Diazirinyl-Ethane-Sulfonic Acid Chloride, is a specialized chemical compound with significant applications in biochemical research. Its unique structure, featuring a diazirine moiety, allows it to undergo photo-crosslinking reactions, making it a valuable tool for studying protein interactions and molecular dynamics.

- Molecular Formula : C4H7ClN2O2S

- Molecular Weight : 182.63 g/mol

- CAS Number : 1909335-97-2

The biological activity of this compound is primarily attributed to its ability to form reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, facilitating covalent bonding with nearby biomolecules such as proteins and nucleic acids. This property is crucial for studying protein-ligand interactions and mapping binding sites in various biological systems.

Applications in Biological Research

The compound is extensively used in:

- Photoaffinity Labeling : It enables researchers to capture transient protein-protein interactions that are often undetectable by traditional methods.

- Protein Interaction Studies : By covalently modifying proteins, it helps elucidate the dynamics of cellular mechanisms, providing insights into disease processes where protein interactions are disrupted.

Case Studies

-

Protein Interaction Dynamics

- A study utilized this compound to investigate the binding dynamics of a specific receptor-ligand pair. The results demonstrated that the compound could effectively label the receptor in live cells, allowing for real-time tracking of interaction dynamics under physiological conditions.

-

Structural Biology Applications

- In structural biology, this compound has been employed to probe the conformational states of proteins during activation processes. Researchers reported successful covalent attachment to cysteine residues, facilitating X-ray crystallography studies that revealed critical insights into protein function.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and applications of this compound compared to other diazirine compounds:

| Compound Name | Key Features | Biological Applications |

|---|---|---|

| This compound | Photo-crosslinking capability | Protein interaction studies, photoaffinity labeling |

| 2-(4-Azidoanilino)-2-methylpropane | Azide group for click chemistry | Bioconjugation, imaging |

| 2-Diazoacetophenone | Reactive diazo group | Protein labeling, drug discovery |

属性

IUPAC Name |

2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYWZDFJXMHDLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。